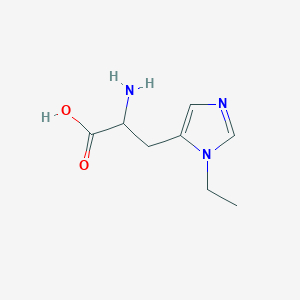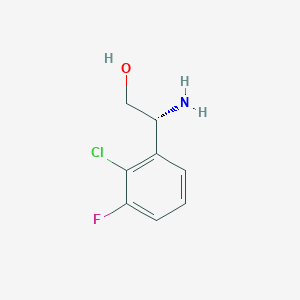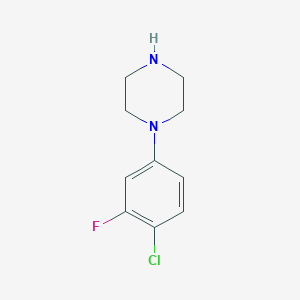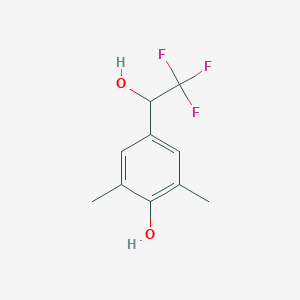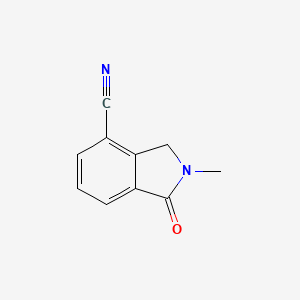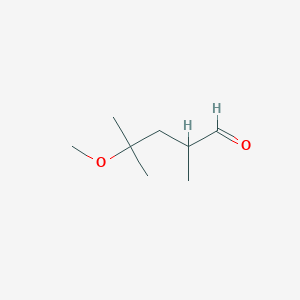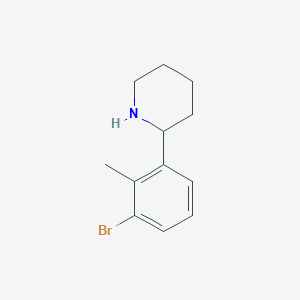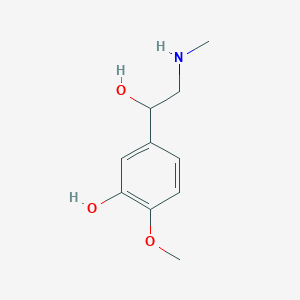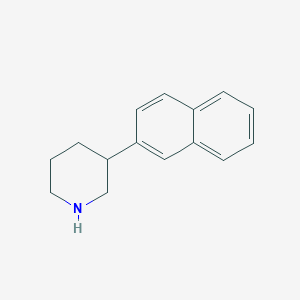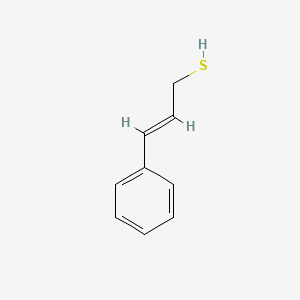
3-Phenylprop-2-ene-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-phenylprop-2-ene-1-thiol, also known as allylthiobenzene, is an organic compound characterized by a phenyl group attached to a propene chain with a thiol group at the terminal position. This compound is notable for its distinct sulfur-containing functional group, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-phenylprop-2-ene-1-thiol typically involves the following steps:
Starting Materials: Benzaldehyde and allyl bromide are commonly used starting materials.
Reaction Conditions: The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base.
Procedure: Benzaldehyde undergoes a condensation reaction with allyl bromide in the presence of a base to form (E)-3-phenylprop-2-ene. This intermediate is then treated with hydrogen sulfide or a thiolating agent to introduce the thiol group, resulting in the formation of (E)-3-phenylprop-2-ene-1-thiol.
Industrial Production Methods
Industrial production of (E)-3-phenylprop-2-ene-1-thiol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Catalysts: Catalysts such as palladium or nickel may be employed to enhance reaction efficiency.
Purification: The final product is purified using techniques like distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
(E)-3-phenylprop-2-ene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The double bond in the propene chain can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Substitution: Nucleophiles like sodium hydride or lithium aluminum hydride are used in substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Saturated alkanes.
Substitution: Various substituted thiol derivatives.
科学的研究の応用
(E)-3-phenylprop-2-ene-1-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its role in drug development, particularly in designing thiol-based drugs.
Industry: Utilized in the production of polymers, resins, and as a flavoring agent in the food industry.
作用機序
The mechanism of action of (E)-3-phenylprop-2-ene-1-thiol involves its interaction with various molecular targets:
Thiol Group: The thiol group can form covalent bonds with metal ions or other electrophilic centers, influencing enzyme activity and protein function.
Pathways: It can modulate redox pathways by acting as an antioxidant, scavenging free radicals, and protecting cells from oxidative stress.
類似化合物との比較
Similar Compounds
Benzyl Mercaptan: Similar structure but with a benzyl group instead of a propene chain.
Phenyl Ethyl Mercaptan: Contains an ethyl group instead of a propene chain.
Allyl Mercaptan: Lacks the phenyl group, having only the propene chain with a thiol group.
特性
分子式 |
C9H10S |
|---|---|
分子量 |
150.24 g/mol |
IUPAC名 |
(E)-3-phenylprop-2-ene-1-thiol |
InChI |
InChI=1S/C9H10S/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4+ |
InChIキー |
BTPCKWYKRLIVJX-QPJJXVBHSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/CS |
正規SMILES |
C1=CC=C(C=C1)C=CCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


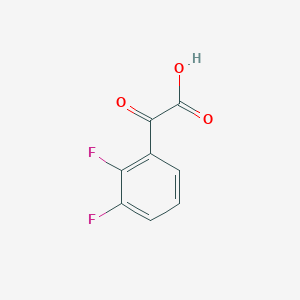

![5-Chloro-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene hydrochloride](/img/structure/B13600395.png)

